Rebastinib, also known as DCC-2036, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. [] It acts as a switch control inhibitor, targeting the inactive conformation of kinases. [, ] In scientific research, Rebastinib is primarily investigated for its potential antineoplastic activity. [] It exhibits a significantly higher affinity for TIE2 (TEK) compared to other kinases like BCR-ABL. [, ]
Rebastinib is developed by Deciphera Pharmaceuticals and is classified as a third-generation tyrosine kinase inhibitor. It specifically targets the ABL1 kinase switch control pocket and has shown efficacy against various tyrosine kinases including FLT3, TIE2, SRC, PDGFRα, FYN, and MET . Its design aims to overcome resistance mechanisms associated with earlier generations of tyrosine kinase inhibitors by maintaining the target kinases in an inactive conformation.
Rebastinib's molecular structure is characterized by its complex arrangement that allows it to effectively bind to target kinases. The compound features a piperazine moiety linked to a trifluoromethyl-substituted aniline group and a benzamide fragment. The specific arrangement facilitates multiple hydrogen bonding interactions with kinase targets, which is crucial for its inhibitory activity .
Key structural data includes:
Rebastinib undergoes various chemical reactions primarily involving its interactions with target kinases. The compound acts as a competitive inhibitor that binds to the ATP-binding site and the switch pocket of ABL1 kinase. Notably, it has been shown to inhibit phosphorylation of substrates associated with BCR-ABL1 and FLT3 kinases . The binding interactions are characterized by:
The mechanism of action for Rebastinib is centered around its ability to bind selectively to the inactive conformation of target kinases. By occupying the switch pocket and ATP-binding site, Rebastinib prevents the activation of these kinases:
Rebastinib exhibits several notable physical and chemical properties:
Rebastinib has shown promise in various therapeutic applications:
Rebastinib (DCC-2036) represents a novel class of tyrosine kinase inhibitors (TKIs) termed "switch-control inhibitors," which exploit the intrinsic conformational dynamics of kinases like ABL1. The ABL1 kinase domain features a bilobed structure comprising an N-lobe (with the phosphate-binding P-loop and αC-helix) and a C-lobe (housing the substrate-binding site and activation loop). Critical regulatory elements include the Asp-Phe-Gly (DFG) motif and the activation loop (A-loop), which collectively govern transitions between active (DFG-in) and inactive (DFG-out) conformations [1] [4] [9].
Rebastinib uniquely targets a hydrophobic switch control pocket adjacent to the ATP-binding site, formed by residues Arg386 and Glu282. This pocket stabilizes the kinase in an inactive conformation by disrupting salt-bridge interactions essential for the transition to the active state. Crystallographic studies reveal that Rebastinib binds as a type II inhibitor, extending beyond the ATP-binding site to occupy this allosteric pocket [6] [9]. This binding forces ABL1 into a "DFG-out" conformation, where the A-loop blocks substrate access and the P-loop collapses over the ATP pocket [9]. Unlike ATP-competitive inhibitors (e.g., imatinib), Rebastinib’s occupancy of the switch pocket provides a thermodynamic bias that locks ABL1 in an inactive state, independent of phosphorylation status [6] [9].
The T315I "gatekeeper" mutation in BCR-ABL1 introduces steric hindrance that disrupts binding of most TKIs. Rebastinib overcomes this by exploiting conformational flexibility: its binding to the switch pocket forces T315I mutants into an inactive state, bypassing steric clashes. In cellular assays, Rebastinib inhibits ABL1T315I with an IC50 of 4 nM, compared to 0.8 nM for wild-type ABL1 [3] [6]. Similarly, the H396P mutation in the A-loop destabilizes the inactive conformation, promoting kinase hyperactivity. Rebastinib counteracts this by reinforcing the DFG-out state through enhanced hydrophobic interactions with the P-loop [9]. Phase I clinical data confirm activity against T315I-mutant chronic myeloid leukemia (CML), with complete hematologic responses observed in 4 of 20 patients [3].
Table 1: Rebastinib Inhibition of ABL1 Mutants
Mutant | Location | Mechanism of Resistance | Rebastinib IC50 (nM) |
---|---|---|---|
Wild-type | N/A | N/A | 0.8 |
T315I | Gatekeeper | Steric hindrance | 4.0 |
H396P | Activation loop | Inactive-state destabilization | 5.2 |
Y253F | P-loop | Conformational escape | 2.1 |
Rebastinib extends its therapeutic potential beyond BCR-ABL1 to receptor tyrosine kinases FLT3 and TIE2. Its non-ATP-competitive mechanism enables inhibition even in challenging oncogenic contexts:
FLT3-ITD (Internal Tandem Duplication): This mutation triggers constitutive kinase activation by destabilizing the autoinhibitory juxtamembrane domain. Rebastinib binds the switch control pocket of FLT3, stabilizing an inactive A-loop conformation. This suppresses downstream signaling via STAT5 and PI3K/AKT pathways, critical for leukemia cell survival [7]. At picomolar concentrations (IC50 < 50 nM), Rebastinib blocks FLT3-ITD autophosphorylation and induces apoptosis in acute myeloid leukemia (AML) models [3] [7].
TIE2 Signaling: In endothelial cells and tumor-associated macrophages (TAMs), TIE2 activation promotes angiogenesis and metastasis. Rebastinib inhibits TIE2 by trapping its activation loop in an autoinhibited state, disrupting angiopoietin-mediated signaling [2]. Crucially, Rebastinib targets TIE2Hi/VEGF-AHi macrophages within tumor microenvironments of metastasis (TMEM), blocking their ability to facilitate vascular permeability and cancer cell intravasation [2] [8]. This dual targeting of endothelial and myeloid compartments underlies Rebastinib’s anti-metastatic effects in mammary carcinoma models [2].
Table 2: Rebastinib Selectivity Profile Across Kinases
Kinase | Cellular Role | Rebastinib IC50 (nM) | Key Pathologic Context |
---|---|---|---|
ABL1 | Cell proliferation | 0.8 | CML, T315I mutants |
FLT3 | Hematopoietic survival | 15–30 | AML (FLT3-ITD) |
TIE2 | Angiogenesis, myeloid migration | 0.5–2.0 | Metastatic breast cancer |
SRC | Cytoskeletal remodeling | 10.5 | Tumor invasiveness |
KDR (VEGFR2) | Angiogenesis | 8.3 | Tumor vasculature |
The activation loop (A-loop) serves as a critical regulatory nexus for kinase activity. Rebastinib’s allosteric control of the A-loop is exemplified in ABL1, where it modulates conformational energy landscapes:
Nanopore tweezers studies reveal that apo-ABL1 samples multiple conformational states (S1a, S1b, S1c, S2), with the S2 state (95% occupancy) representing an inactive conformation [9]. Rebastinib binding shifts this equilibrium by:
This alters the kinetic transition rates between states:
For TIE2, Rebastinib binding induces a closed A-loop conformation, preventing angiopoietin-1/2-induced dimerization and autophosphorylation. This is critical for disrupting TIE2+ macrophage recruitment to metastatic sites [2] [8].
Table 3: Conformational Parameters of ABL1 Modulated by Rebastinib
Conformational State | A-loop Position | DFG Orientation | Population (apo) | Population (Rebastinib-bound) | Functional Implication |
---|---|---|---|---|---|
S2 (inactive) | Closed | DFG-out | 95% | >99% | Catalytically incompetent |
S1b (intermediate) | Partially open | DFG-in | 3.1% | 0.5% | Substrate binding impaired |
S1a/S1c (active-like) | Open | DFG-in | 1.9% | <0.1% | ATP/substrate binding competent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7